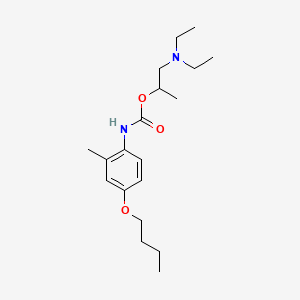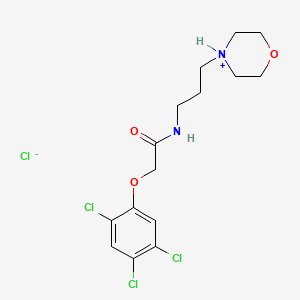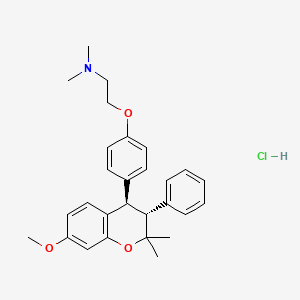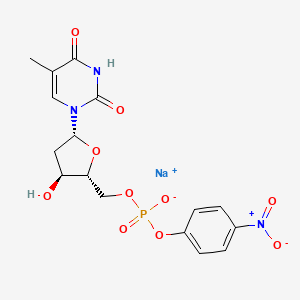
Thymidine 5'-monophosphate p-nitrophenyl ester sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine 5’-monophosphate p-nitrophenyl ester sodium salt is a synthetic compound used primarily as a substrate in biochemical assays. It is an artificial substrate marker for 5’-nucleotide phosphodiesterase enzyme activity and is also used in autotaxin inhibition assays . The compound has the empirical formula C16H18N3O10PNa and a molecular weight of 466.29 g/mol .
Preparation Methods
The synthesis of Thymidine 5’-monophosphate p-nitrophenyl ester sodium salt involves the esterification of thymidine 5’-monophosphate with p-nitrophenol. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity. Industrial production methods may involve large-scale esterification processes with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Thymidine 5’-monophosphate p-nitrophenyl ester sodium salt undergoes several types of chemical reactions, including:
Enzymatic Reactions: It serves as a substrate for phosphodiesterase enzymes, which catalyze the cleavage of the ester bond.
Substitution Reactions: The nitrophenyl group can be substituted under specific conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include water, phosphodiesterase enzymes, and nucleophiles for substitution reactions. The major products formed from these reactions are thymidine 5’-monophosphate and p-nitrophenol .
Scientific Research Applications
Thymidine 5’-monophosphate p-nitrophenyl ester sodium salt has several scientific research applications:
Biochemistry: It is used as a substrate in assays to measure the activity of phosphodiesterase enzymes.
Pharmacology: The compound is used in autotaxin inhibition assays to study the role of autotaxin in various biological processes.
Cancer Research: It has potential as an antitumor prodrug, as it can penetrate mammalian cells and release intracellular antimetabolite 5’ nucleotides.
Enzyme Kinetics: Researchers use it to study enzyme kinetics and mechanisms of action for various phosphodiesterases.
Mechanism of Action
The mechanism of action of Thymidine 5’-monophosphate p-nitrophenyl ester sodium salt involves its role as a substrate for phosphodiesterase enzymes. When the compound is introduced into a biochemical assay, the phosphodiesterase enzyme catalyzes the cleavage of the ester bond, resulting in the release of thymidine 5’-monophosphate and p-nitrophenol . This reaction can be monitored spectrophotometrically due to the chromogenic properties of p-nitrophenol, which absorbs light at a specific wavelength . The molecular targets involved in this process are the active sites of the phosphodiesterase enzymes .
Comparison with Similar Compounds
Thymidine 5’-monophosphate p-nitrophenyl ester sodium salt can be compared with other similar compounds such as:
Thymidine 3’5’-cyclic monophosphate sodium salt: This compound is used in similar biochemical assays but has a different structure and mechanism of action.
Thymidine 5’-monophosphate disodium salt hydrate: Another substrate used in biochemical assays, differing in its hydration state and specific applications.
p-Nitrophenyl phosphate: A commonly used substrate in phosphatase assays, which also releases p-nitrophenol upon enzymatic cleavage.
Properties
Molecular Formula |
C16H17N3NaO10P |
|---|---|
Molecular Weight |
465.28 g/mol |
IUPAC Name |
sodium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C16H18N3O10P.Na/c1-9-7-18(16(22)17-15(9)21)14-6-12(20)13(28-14)8-27-30(25,26)29-11-4-2-10(3-5-11)19(23)24;/h2-5,7,12-14,20H,6,8H2,1H3,(H,25,26)(H,17,21,22);/q;+1/p-1/t12-,13+,14+;/m0./s1 |
InChI Key |
SAOVUDQFCPCFIV-SOIKFHLCSA-M |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OC3=CC=C(C=C3)[N+](=O)[O-])O.[Na+] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OC3=CC=C(C=C3)[N+](=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


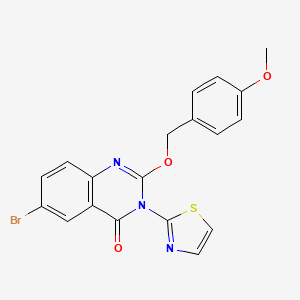
![benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate](/img/structure/B13788260.png)



![O-ethyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13788283.png)
![Acenaphtho[4,5-d]thiazole,4,5-dihydro-8-methyl-(7ci)](/img/structure/B13788285.png)
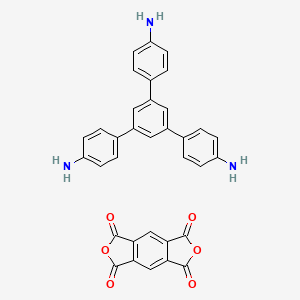
![[(5alpha)-18,20(R)-epoxypregnan-3beta-yl]dimethylammonium acetate](/img/structure/B13788289.png)

